molecular formula C10H10N2O2 B1501809 Ethyl 2-diazo-2-phenylacetate CAS No. 22065-57-2

Ethyl 2-diazo-2-phenylacetate

Cat. No.: B1501809
CAS No.: 22065-57-2
M. Wt: 190.2 g/mol
InChI Key: DYCIOVIEGYZBJP-UHFFFAOYSA-N
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Description

Ethyl 2-diazo-2-phenylacetate: is an organic compound with the molecular formula C10H10N2O2. It is a derivative of phenylacetic acid where an ethyl ester group is attached to the diazo moiety. This compound is known for its utility in various chemical reactions, particularly in organic synthesis.

Synthetic Routes and Reaction Conditions:

    Industrial Production Methods:

    • Batch Process: In industrial settings, the compound is often produced in batch reactors where precise control over reaction conditions such as temperature, pressure, and pH is maintained to ensure high yield and purity.

    • Continuous Flow Process: Some manufacturers use continuous flow reactors to streamline the production process, allowing for more efficient and scalable synthesis.

    Types of Reactions:

    • Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

    • Reduction: Reduction reactions can convert the diazo group to an amine group.

    • Substitution: The compound can participate in nucleophilic substitution reactions, where the diazo group is replaced by other functional groups.

    Common Reagents and Conditions:

    • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    • Substitution: Nucleophiles like halides and amines can be used in substitution reactions.

    Major Products Formed:

    • Oxidation Products: Carboxylic acids and ketones.

    • Reduction Products: Amines.

    • Substitution Products: Halogenated compounds and amides.

    Mechanism of Action

    Molecular Targets and Pathways Involved:

    • Cycloaddition Reactions: The diazo group can react with alkenes and alkynes to form cyclopropanes and other cyclic structures.

    • Insertion Reactions: The diazo group can insert into C-H and N-H bonds, leading to the formation of new carbon-nitrogen bonds.

    • Rearrangement Reactions: The compound can undergo rearrangements to form different structural isomers.

    Comparison with Similar Compounds

    • Ethyl Phenylacetate: Similar in structure but lacks the diazo group.

    • Ethyl 2-phenyl-2-diazomalonate: Contains a diazo group but has a different ester group.

    • Ethyl 2-phenyl-2-diazopropanoate: Another diazo compound with a different alkyl chain length.

    Uniqueness: Ethyl 2-diazo-2-phenylacetate is unique due to its ability to undergo a wide range of chemical reactions, making it a versatile reagent in organic synthesis. Its reactivity with various nucleophiles and electrophiles sets it apart from other similar compounds.

    Properties

    IUPAC Name

    ethyl 2-diazo-2-phenylacetate
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C10H10N2O2/c1-2-14-10(13)9(12-11)8-6-4-3-5-7-8/h3-7H,2H2,1H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    DYCIOVIEGYZBJP-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCOC(=O)C(=[N+]=[N-])C1=CC=CC=C1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C10H10N2O2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID10694878
    Record name 2-Diazonio-1-ethoxy-2-phenylethen-1-olate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID10694878
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    190.20 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    22065-57-2
    Record name 2-Diazonio-1-ethoxy-2-phenylethen-1-olate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID10694878
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Synthesis routes and methods

    Procedure details

    To a solution of ethyl phenylacetate (3.28 g) in acetonitrile (60 mL) is added para-toluenesulfonylazide (4.53 g). The reaction mixture is cooled to 0° C. and 1,8-diazabicyclo[5.4.0]undec-7-ene (3.9 mL) is added dropwise. The reaction mixture is kept at 5° C. overnight. Solvent is removed to dryness and the residue is purified by chromatography (gradient petroleum ether/dichloromethane from 90/10 to 80/20) to give diazophenylacetic acid ethyl ester;
    Quantity
    3.28 g
    Type
    reactant
    Reaction Step One
    Quantity
    4.53 g
    Type
    reactant
    Reaction Step One
    Quantity
    60 mL
    Type
    solvent
    Reaction Step One
    Quantity
    3.9 mL
    Type
    reactant
    Reaction Step Two

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Reactant of Route 6
    Ethyl 2-diazo-2-phenylacetate

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